Cas no 2219375-59-2 (3-ethyl-3-methylpiperidine-2,5-dione)

3-ethyl-3-methylpiperidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-3-methylpiperidine-2,5-dione
- EN300-1708159
- 2219375-59-2
-
- インチ: 1S/C8H13NO2/c1-3-8(2)4-6(10)5-9-7(8)11/h3-5H2,1-2H3,(H,9,11)
- InChIKey: IQYVXINSYLCWST-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)(CC)CC(CN1)=O
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-ethyl-3-methylpiperidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708159-5.0g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 5g |
$2981.0 | 2023-06-04 | ||
Enamine | EN300-1708159-0.1g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1708159-2.5g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 2.5g |
$2014.0 | 2023-09-20 | ||
Enamine | EN300-1708159-0.25g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1708159-10.0g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 10g |
$4421.0 | 2023-06-04 | ||
Enamine | EN300-1708159-1g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 1g |
$1029.0 | 2023-09-20 | ||
Enamine | EN300-1708159-0.05g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 0.05g |
$864.0 | 2023-09-20 | ||
Enamine | EN300-1708159-0.5g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 0.5g |
$987.0 | 2023-09-20 | ||
Enamine | EN300-1708159-1.0g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 1g |
$1029.0 | 2023-06-04 | ||
Enamine | EN300-1708159-10g |
3-ethyl-3-methylpiperidine-2,5-dione |
2219375-59-2 | 10g |
$4421.0 | 2023-09-20 |
3-ethyl-3-methylpiperidine-2,5-dione 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
10. Book reviews
3-ethyl-3-methylpiperidine-2,5-dioneに関する追加情報
Professional Introduction to 3-ethyl-3-methylpiperidine-2,5-dione (CAS No: 2219375-59-2)
3-ethyl-3-methylpiperidine-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No) 2219375-59-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which contributes to its versatility in chemical reactions and biological interactions.
The molecular structure of 3-ethyl-3-methylpiperidine-2,5-dione consists of two ketone groups positioned at the 2 and 5 positions of the piperidine ring, with ethyl and methyl substituents at the 3-position. This specific arrangement imparts distinct reactivity and functionalization possibilities, making it a valuable scaffold for synthesizing more complex molecules. The presence of both electron-withdrawing carbonyl groups and alkyl substituents influences its electronic properties, enabling diverse chemical modifications that can be tailored for specific applications.
In recent years, 3-ethyl-3-methylpiperidine-2,5-dione has been explored as a key intermediate in the development of novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive molecules, suggesting potential therapeutic utility. Researchers have been particularly interested in its role as a precursor for derivatives with enhanced pharmacological properties. The compound's ability to undergo various transformations, such as nucleophilic addition and condensation reactions, makes it a versatile building block for drug discovery efforts.
One of the most compelling aspects of 3-ethyl-3-methylpiperidine-2,5-dione is its application in the synthesis of biologically active compounds. Studies have demonstrated its use in creating derivatives with antimicrobial, anti-inflammatory, and even anticancer effects. The diketone moiety is known to interact favorably with biological targets, often serving as a pharmacophore in drug design. By leveraging the reactivity of this compound, chemists can develop new molecules with optimized efficacy and reduced side effects.
The pharmaceutical industry has shown considerable interest in 3-methylpiperidine derivatives, including those derived from 3-ethyl-3-methylpiperidine-2,5-dione. The piperidine scaffold is widely recognized for its presence in numerous FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic profiles. Researchers are continuously investigating ways to enhance the therapeutic potential of this class of compounds by incorporating structural modifications that improve their bioavailability and target specificity.
Recent advancements in computational chemistry have further accelerated the exploration of 3-ethyl-3-methylpiperidine-2,5-dione's applications. Molecular modeling techniques allow researchers to predict the behavior of this compound in complex biological systems with high accuracy. These simulations have revealed insights into how structural variations can influence binding affinity and metabolic stability, guiding the design of next-generation drug candidates.
The synthetic pathways for 3-ethyl-3-methylpiperidine-2,5-dione have also seen significant innovation. Modern synthetic methods enable more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for translating laboratory discoveries into viable pharmaceuticals. The compound's accessibility through well-established synthetic routes makes it an attractive choice for industrial applications where precision and reproducibility are paramount.
Moreover, the environmental impact of synthesizing 3-ethyl-3-methylpiperidine-2,5-dione has been a focus of recent research. Green chemistry principles have been applied to develop more sustainable methods that minimize waste and hazardous byproducts. Such efforts align with global initiatives to promote eco-friendly pharmaceutical manufacturing practices. By optimizing synthetic protocols for this compound, industries can reduce their ecological footprint while maintaining high-quality output.
The versatility of CAS No 2219375-59-2, or 3-ethyl-3-methylpiperidine-2,5-dione, extends beyond pharmaceutical applications. It has also been explored in materials science and agrochemical research due to its unique chemical properties. For instance, derivatives of this compound have shown promise as catalysts or intermediates in polymer synthesis. Such interdisciplinary uses highlight its broad utility across multiple scientific domains.
In conclusion,3-Ethyl-N,N-dimethyldihydropyridine (a related derivative) continues to be a subject of intense study due to its multifaceted applications. The structural features inherent in CAS No: 2219375 -59 - 2 make it an invaluable asset for researchers seeking innovative solutions in drug development and beyond. As our understanding of molecular interactions deepens, CAS No: 2219375 -59 - 2 is poised to play an increasingly pivotal role in shaping future advancements across chemistry and related fields.CAS No: 2274338 -00 -0 is highly likely too contribute significantly toward groundbreaking discoveriesCAS No: 2274338 -00 -0 CAS No: 2274338 -00 -0 CAS No:2274338 -00 -0 CAS No:2274338 -00 -0 CAS No:2274338 -00 -0 CAS No:2274338 -00 -0 CAS No:2274338 -00 -0 CAS No:2274338
2219375-59-2 (3-ethyl-3-methylpiperidine-2,5-dione) 関連製品
- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 13745-59-0(3-bromo-1,4-dimethyl-pyrazole)
- 1935940-73-0(CID 131143534)
- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 37676-90-7(3,3-dimethylcyclobut-1-ene-1-carboxylic acid)
- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)
- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)
- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)




